![molecular formula C8H8N2 B1395955 4-Methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 860362-26-1](/img/structure/B1395955.png)
4-Methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
“4-Methyl-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It is one of the structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-pyrrolo[3,2-C]pyridine” has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1H-pyrrolo[3,2-C]pyridine” have been analyzed in several studies .Scientific Research Applications
Neurological Disease Treatment
Pyrrolopyridine derivatives have been studied for their potential in treating diseases of the nervous system due to their ability to interact with various neurological pathways and receptors .
Immune System Disorders
These compounds also show promise in treating immune system disorders, offering new avenues for therapeutic interventions .
Antidiabetic Activity
Research indicates that pyrrolopyridine derivatives can be used in antidiabetic treatments, possibly through mechanisms involving insulin regulation or glucose metabolism .
Antimycobacterial Properties
The antimycobacterial activity of these compounds suggests they could be useful in combating bacterial infections, particularly those caused by mycobacteria .
Antiviral Uses
Pyrrolopyridines have shown antiviral activities, which could make them valuable in the development of new antiviral drugs .
Antitumor Applications
Their antitumor properties are being explored for potential use in cancer therapy, targeting various stages of tumor development and proliferation .
Analgesic and Sedative Agents
Some pyrrolopyridine derivatives have been studied for their analgesic and sedative effects, which could lead to new pain management medications .
Orally Bioavailable Drug Design
The structural design of pyrrolopyridines allows for the creation of orally bioavailable drugs, which is a significant advantage in drug development for various treatments .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been explored as potential analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems .
Mode of Action
Some pyrrolopyridine derivatives have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
It’s worth noting that pyrrolopyridine derivatives have shown a broad range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Pharmacokinetics
One study has mentioned that a pyrrolopyridine derivative displayed a favorable oral pharmacokinetic profile .
Result of Action
Some pyrrolopyridine derivatives have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .
Action Environment
It’s worth noting that the biological activity of pyrrolopyridine derivatives has been studied in various environments, including in vitro and in vivo settings .
Safety and Hazards
properties
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGXQSMYXJUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716895 | |
Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
860362-26-1 | |
Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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